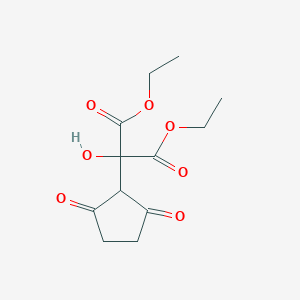
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a cyclopentane ring with two keto groups at positions 2 and 5, a hydroxy group, and a diethyl ester of propanedioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s keto and hydroxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that further exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler malonic ester with two ester groups and no additional functional groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Cyclopentanone: A cyclic ketone with a structure similar to the cyclopentane ring in diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate.
Uniqueness
This compound is unique due to the presence of both keto and hydroxy groups on a cyclopentane ring, combined with the diethyl ester of propanedioic acid
Propriétés
Numéro CAS |
113443-97-3 |
|---|---|
Formule moléculaire |
C12H16O7 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
diethyl 2-(2,5-dioxocyclopentyl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C12H16O7/c1-3-18-10(15)12(17,11(16)19-4-2)9-7(13)5-6-8(9)14/h9,17H,3-6H2,1-2H3 |
Clé InChI |
KJRPNGKEEWTAID-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1C(=O)CCC1=O)(C(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




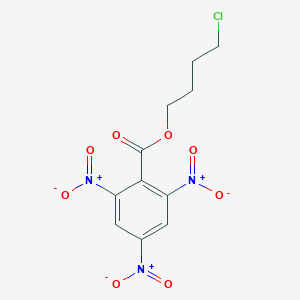
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)

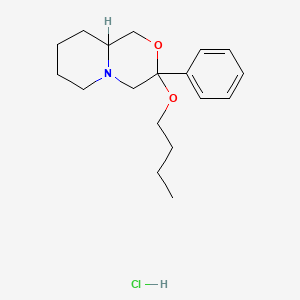
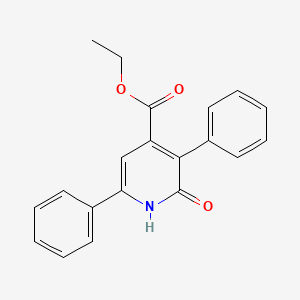
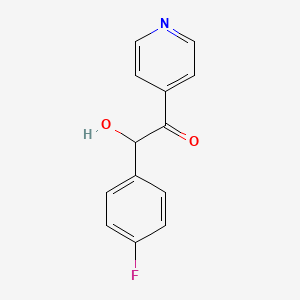
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)

![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
